6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
Description
Properties
IUPAC Name |
6-methyl-3-[(2-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-5-3-4-6-10(8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXJZLMCXXCLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C(=O)N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with 2-methylbenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, ethanol, and methanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Electronic Effects : Thioxo derivatives (e.g., 6-phenyl-3-thioxo analog) exhibit higher electrophilicity due to the sulfur atom’s lone pairs, which may influence reactivity in nucleophilic environments .
- Steric Hindrance: The tert-butyl group in metribuzin contributes to steric shielding of the triazinone core, affecting binding to biological targets like photosynthetic enzymes .
Herbicidal Activity
- Metribuzin : A well-studied herbicide with a half-life of 5–50 days in soil, acting as a photosystem II inhibitor . Its ethylthio analog shows reduced persistence due to faster degradation, highlighting the impact of sulfur substituents on environmental stability .
Antibacterial Activity
- 6-Arylmethyl-3-thioxo-1,2,4-triazin-5(4H)-ones : Derivatives with 4-chloro or 4-fluorobenzyl groups (e.g., compounds 1e, 1g) exhibit enhanced antibacterial activity against Staphylococcus aureus compared to unsubstituted analogs, suggesting electron-withdrawing groups improve efficacy .
- Target Compound : The 2-methylbenzyl group may balance lipophilicity and steric effects, but its ortho-methyl substitution could hinder target binding compared to para-substituted aryl analogs .
Kinase Inhibition
- 3-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)-6-(pyridin-3-ylmethyl)-1,2,4-triazin-5(4H)-one: Demonstrates Polo-like kinase 1 (Plk1) inhibition (IC50 = 13.1 µM), attributed to the pyridinylmethyl group’s interaction with the kinase’s non-ATP binding site .
- Target Compound : The 2-methylbenzylthio group’s aromaticity may facilitate π-π stacking in enzyme pockets, though activity data are needed for confirmation.
Physicochemical and Environmental Properties
Stability and Degradation
Reactivity Trends
- Thioether bonds (C–S–C) in triazinones are susceptible to oxidation, with benzylthio groups offering greater stability than alkylthio groups due to resonance stabilization .
Biological Activity
6-Methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a synthetic compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
- Molecular Formula: C12H13N3OS
- Molecular Weight: 247.32 g/mol
- CAS Number: 634161-54-9
The biological activity of 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- DNA Intercalation: It has the potential to intercalate into DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress by generating reactive oxygen species, leading to cell damage and apoptosis.
Antimicrobial Activity
Research indicates that compounds within the triazine family exhibit antimicrobial properties. For instance, studies have shown that related triazine derivatives demonstrate significant antibacterial and antifungal activities. The mechanism often involves disrupting the microbial cell wall or inhibiting essential enzymes within microbial cells.
Anticancer Activity
6-Methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
These results suggest that the compound may act as a potential therapeutic agent against certain types of cancer.
Study on Antiproliferative Effects
In a study assessing various triazine derivatives, 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one was found to exhibit notable antiproliferative effects against human cancer cell lines. The study highlighted its ability to induce apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the established synthetic routes for 6-methyl-3-((2-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one?
Methodological Answer: The synthesis typically involves thioether formation via nucleophilic substitution. For example:
- Step 1: React 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with 2-methylbenzyl chloride under basic conditions (e.g., KOH/ethanol) to form the thioether linkage.
- Step 2: Purify intermediates via recrystallization (e.g., ethanol/water) and confirm structure using ¹H/¹³C NMR (e.g., δ 2.68 ppm for CH2 in thioether groups) .
- Key Challenges: Competing oxidation of thiols; use inert atmospheres (N₂) to prevent disulfide formation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
-
Analytical Techniques:
- HPLC-PDA/MS: Monitor purity (>98%) and detect trace impurities (e.g., sulfoxide byproducts).
- FT-IR: Confirm functional groups (e.g., ν 1670 cm⁻¹ for C=O; ν 1250 cm⁻¹ for C-F in fluorinated analogs) .
- Elemental Analysis: Validate %C, %H, %N with ≤0.3% deviation from theoretical values .
-
Spectral Data Reference:
¹H NMR (DMSO-d6) δ (ppm) Assignment 2.68 CH2 (thioether) 6.9–7.68 Aromatic protons (2-methylbenzyl)
Advanced Research Questions
Q. How do conflicting spectral data for triazinone derivatives arise, and how can they be resolved?
Methodological Answer:
- Common Conflicts:
- Tautomerism: Triazinones exhibit keto-enol tautomerism, altering NMR δ values (e.g., NH protons at δ 13.4 ppm vs. δ 5.5 ppm for NH2) .
- Steric Effects: Substituents like 2-methylbenzyl alter ring planarity, shifting UV-Vis λmax by 10–15 nm .
- Resolution Strategies:
- Variable Temperature NMR: Identify tautomers by observing signal splitting at low temperatures (e.g., –40°C) .
- X-ray Crystallography: Resolve ambiguity using single-crystal structures (e.g., C=O bond length ~1.22 Å) .
Q. What are the environmental degradation pathways of this compound in soil, and how are its metabolites identified?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis: Cleavage of the thioether bond under acidic conditions (pH <5) to yield 6-methyl-1,2,4-triazin-5(4H)-one .
- Microbial Degradation: Formation of 4-amino-6-methyl-1,2,4-triazin-3,5(2H,4H)-dione via oxidative dealkylation .
- Analytical Workflow:
- LC-QTOF-MS/MS: Monitor metabolites using m/z transitions (e.g., parent ion [M+H]⁺ = 289.1 → fragment m/z 172.0 for triazinone core) .
- Soil Column Studies: Quantify degradation rates (t₁/₂ = 30–60 days at 25°C) under controlled humidity .
Q. How can researchers optimize ELISA protocols for detecting triazinone derivatives in environmental samples?
Methodological Answer:
Q. What strategies are employed to study structure-activity relationships (SAR) for triazinone-based enzyme inhibitors?
Methodological Answer:
- SAR Workflow:
- Scaffold Modification: Replace 2-methylbenzyl with fluorobenzyl to enhance lipophilicity (logP increase from 2.1 to 2.8) .
- Enzyme Assays: Test inhibition of Polo-like kinase 1 (Plk1) using fluorescence polarization (IC50 = 13.1 µM for triazinone-thiophene hybrids) .
- Molecular Docking: Simulate binding to non-ATP sites (e.g., Plk1 polo-box domain) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
